molecular formula C25H29N5O4 B4916658 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-ETHYLPHENYL)ACETAMIDE

2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-ETHYLPHENYL)ACETAMIDE

Cat. No.: B4916658
M. Wt: 463.5 g/mol
InChI Key: OVEKBHKCSNVYKE-UHFFFAOYSA-N
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Description

2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-ETHYLPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-ETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidine core. This core can be synthesized through a series of condensation reactions involving appropriate precursors. The piperidine-1-carbonyl group is then introduced through an acylation reaction, followed by the attachment of the N-(3-ethylphenyl)acetamide moiety. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-ETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(3-ETHYLPHENYL)ACETAMIDE is unique due to its specific structural features and functional groups. Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, which may have different substituents or functional groups, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

2-[1,7-dimethyl-2,4-dioxo-5-(piperidine-1-carbonyl)pyrido[2,3-d]pyrimidin-3-yl]-N-(3-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O4/c1-4-17-9-8-10-18(14-17)27-20(31)15-30-24(33)21-19(23(32)29-11-6-5-7-12-29)13-16(2)26-22(21)28(3)25(30)34/h8-10,13-14H,4-7,11-12,15H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEKBHKCSNVYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=C(N=C3N(C2=O)C)C)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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